molecular formula C18H16ClN3O3S2 B2765434 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 922099-70-5

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2765434
CAS No.: 922099-70-5
M. Wt: 421.91
InChI Key: IVJVSBVRVHLBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.
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Scientific Research Applications

Structural and Metabolic Stability Studies

One area of research involves the investigation of metabolic stability related to phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. For instance, a study on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide explored various 6,5-heterocycles to enhance metabolic stability, reducing deacetylation of the benzothiazole moiety observed in in vivo and hepatocyte metabolism studies (Stec et al., 2011).

Antimicrobial and Anticancer Activity

Several studies have synthesized and evaluated sulfonamide derivatives for their biological activities. Compounds with different moieties attached to a sulfonamide base have shown potential as anticancer and antimicrobial agents. For example, derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides were tested for their anticancer activity against breast and colon cancer cell lines, revealing compound 17 as notably potent against breast cancer cells (Ghorab et al., 2015).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with significant anticonvulsant activity. Certain synthesized compounds provided protection against picrotoxin-induced convulsion, with one derivative offering 100% protection, highlighting the potential of these molecules in developing new anticonvulsant drugs (Farag et al., 2012).

Antiviral Research

The synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been explored for antiviral applications. Initial studies indicated certain compounds exhibited anti-tobacco mosaic virus activity, suggesting a pathway for developing novel antiviral drugs (Chen et al., 2010).

Antimicrobial Studies

New pyridine derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results that could lead to the development of new antimicrobial agents (Patel & Agravat, 2007).

COVID-19 Drug Research

Amid the COVID-19 pandemic, the antimalarial activity of sulfonamide derivatives has been investigated for potential use against the virus. Computational calculations and molecular docking studies have highlighted certain sulfonamide compounds for their promising activity profiles, offering insights into their potential repurposing for COVID-19 treatment (Fahim & Ismael, 2021).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-12-4-2-3-5-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-8-6-13(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJVSBVRVHLBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.